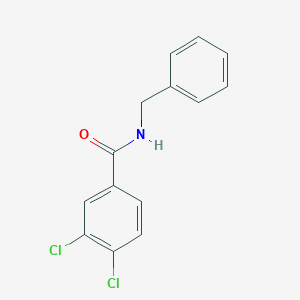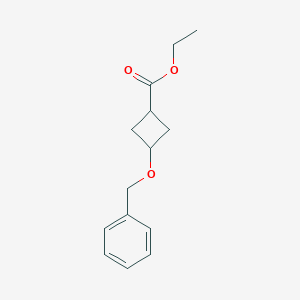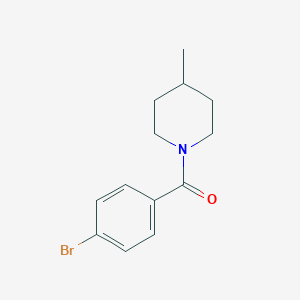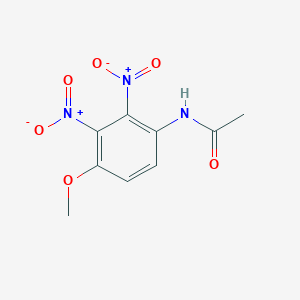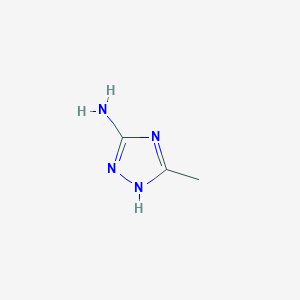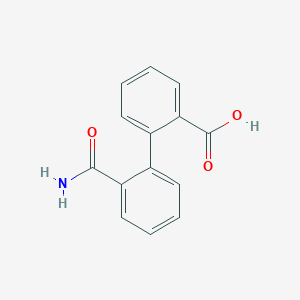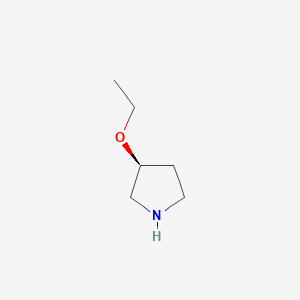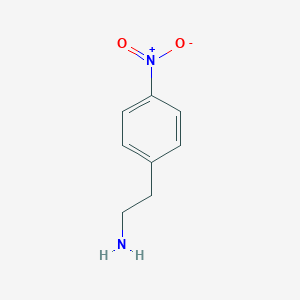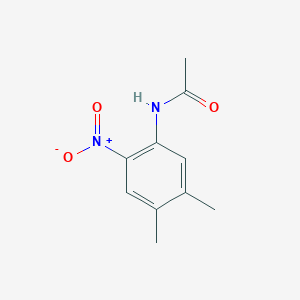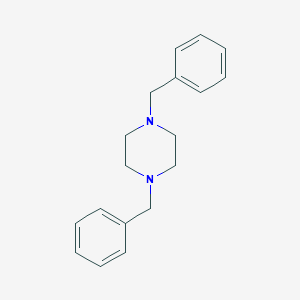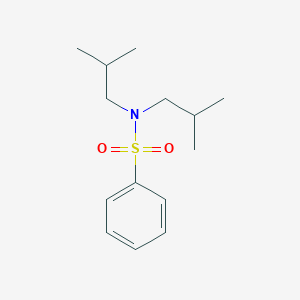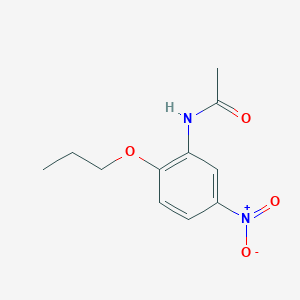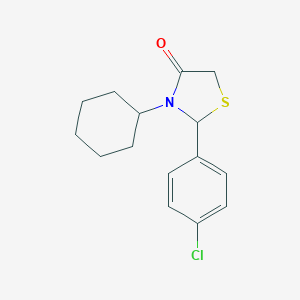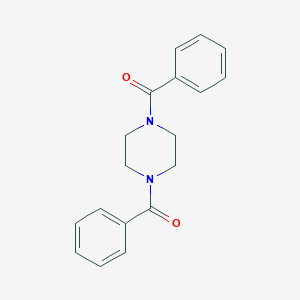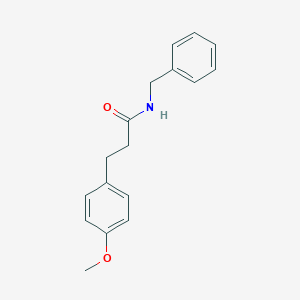
N-benzyl-3-(4-methoxyphenyl)propanamide
Descripción general
Descripción
N-benzyl-3-(4-methoxyphenyl)propanamide, also known as BMPP, is a synthetic compound that belongs to the family of amides. BMPP has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-3-(4-methoxyphenyl)propanamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-benzyl-3-(4-methoxyphenyl)propanamide may also act as an antioxidant and protect against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
N-benzyl-3-(4-methoxyphenyl)propanamide has been shown to have various biochemical and physiological effects. In neuroscience, N-benzyl-3-(4-methoxyphenyl)propanamide has been shown to improve cognitive function and memory in animal models. In oncology, N-benzyl-3-(4-methoxyphenyl)propanamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In immunology, N-benzyl-3-(4-methoxyphenyl)propanamide has been shown to modulate the immune response and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-3-(4-methoxyphenyl)propanamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, N-benzyl-3-(4-methoxyphenyl)propanamide also has some limitations, including its poor bioavailability and limited in vivo studies.
Direcciones Futuras
There are several future directions for the study of N-benzyl-3-(4-methoxyphenyl)propanamide. In neuroscience, further studies are needed to investigate the potential therapeutic applications of N-benzyl-3-(4-methoxyphenyl)propanamide in the treatment of neurodegenerative diseases. In oncology, further studies are needed to investigate the antitumor effects of N-benzyl-3-(4-methoxyphenyl)propanamide and its potential use in combination with other cancer therapies. In immunology, further studies are needed to investigate the immunomodulatory effects of N-benzyl-3-(4-methoxyphenyl)propanamide and its potential use in the treatment of autoimmune diseases. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-benzyl-3-(4-methoxyphenyl)propanamide in vivo.
Conclusion
In conclusion, N-benzyl-3-(4-methoxyphenyl)propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-benzyl-3-(4-methoxyphenyl)propanamide has been studied for its neuroprotective, antitumor, and immunomodulatory effects. Further studies are needed to investigate the potential therapeutic applications of N-benzyl-3-(4-methoxyphenyl)propanamide in various fields and to elucidate its mechanism of action.
Aplicaciones Científicas De Investigación
N-benzyl-3-(4-methoxyphenyl)propanamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, N-benzyl-3-(4-methoxyphenyl)propanamide has been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In oncology, N-benzyl-3-(4-methoxyphenyl)propanamide has been shown to have antitumor effects and may be useful in the treatment of cancer. In immunology, N-benzyl-3-(4-methoxyphenyl)propanamide has been shown to modulate the immune response and may be beneficial in the treatment of autoimmune diseases.
Propiedades
Número CAS |
40478-34-0 |
|---|---|
Nombre del producto |
N-benzyl-3-(4-methoxyphenyl)propanamide |
Fórmula molecular |
C17H19NO2 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
N-benzyl-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C17H19NO2/c1-20-16-10-7-14(8-11-16)9-12-17(19)18-13-15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3,(H,18,19) |
Clave InChI |
YZQICPWATBOPQD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2 |
SMILES canónico |
COC1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2 |
Otros números CAS |
40478-34-0 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

